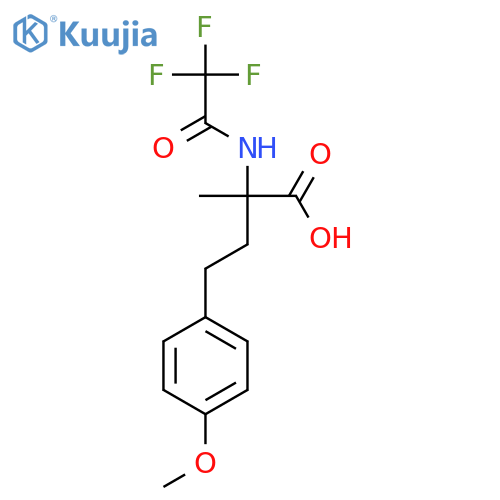Cas no 2680709-23-1 (4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid)

2680709-23-1 structure
商品名:4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid
4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28293683
- 2680709-23-1
- 4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid
- 4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid
-
- インチ: 1S/C14H16F3NO4/c1-13(12(20)21,18-11(19)14(15,16)17)8-7-9-3-5-10(22-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,18,19)(H,20,21)
- InChIKey: VQINQSHIJGKHPX-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC(C(=O)O)(C)CCC1C=CC(=CC=1)OC)=O)(F)F
計算された属性
- せいみつぶんしりょう: 319.10314248g/mol
- どういたいしつりょう: 319.10314248g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28293683-0.1g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
| Enamine | EN300-28293683-2.5g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
| Enamine | EN300-28293683-5.0g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 | |
| Enamine | EN300-28293683-0.5g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 0.5g |
$823.0 | 2025-03-19 | |
| Enamine | EN300-28293683-5g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 5g |
$2485.0 | 2023-09-08 | ||
| Enamine | EN300-28293683-0.05g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 0.05g |
$719.0 | 2025-03-19 | |
| Enamine | EN300-28293683-1.0g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
| Enamine | EN300-28293683-1g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 1g |
$857.0 | 2023-09-08 | ||
| Enamine | EN300-28293683-10.0g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 | |
| Enamine | EN300-28293683-0.25g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 0.25g |
$789.0 | 2025-03-19 |
4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid 関連文献
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
2680709-23-1 (4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid) 関連製品
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2230780-65-9(IL-17A antagonist 3)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
